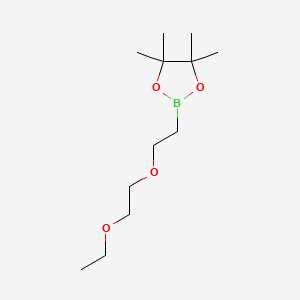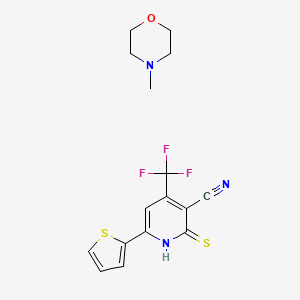
2-Sulfanyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile, 4-methylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-sulfanyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile; 4-methylmorpholine is a complex organic compound that features a pyridine ring substituted with various functional groups, including a thiophene ring, a trifluoromethyl group, and a carbonitrile group. The presence of 4-methylmorpholine suggests it may be used as a solvent or reagent in its synthesis or applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One possible route could involve the formation of the pyridine ring followed by the introduction of the thiophene, trifluoromethyl, and carbonitrile groups through various substitution reactions. The thiol group (sulfanyl) might be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and controlled temperature environments.
化学反応の分析
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used to study the effects of its functional groups on biological systems, potentially serving as a lead compound in drug discovery.
Medicine
The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, it might be used in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group is known for enhancing the metabolic stability and bioavailability of compounds, which could be a key factor in its mechanism.
類似化合物との比較
Similar Compounds
- 2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- 6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Uniqueness
The combination of the thiophene ring, trifluoromethyl group, and carbonitrile group in the same molecule is relatively unique and may confer specific properties such as enhanced stability, reactivity, or biological activity compared to similar compounds.
特性
分子式 |
C16H16F3N3OS2 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
4-methylmorpholine;2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H5F3N2S2.C5H11NO/c12-11(13,14)7-4-8(9-2-1-3-18-9)16-10(17)6(7)5-15;1-6-2-4-7-5-3-6/h1-4H,(H,16,17);2-5H2,1H3 |
InChIキー |
IMPBKDKLSYPXHZ-UHFFFAOYSA-N |
正規SMILES |
CN1CCOCC1.C1=CSC(=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



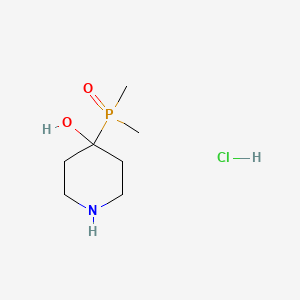
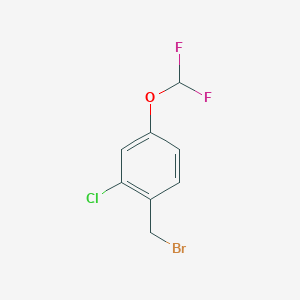

![1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13452973.png)

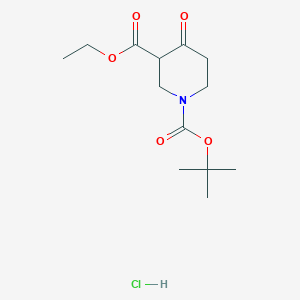
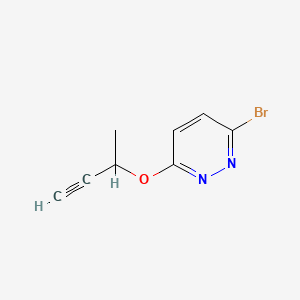
![2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13453003.png)
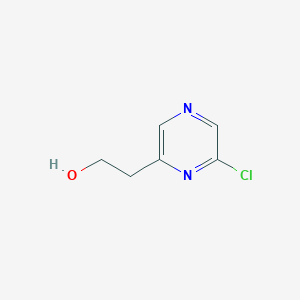
![3-Thia-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13453024.png)
![[1-(trifluoromethyl)-1H-imidazol-4-yl]methanol](/img/structure/B13453027.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid](/img/structure/B13453036.png)
